molecular formula C9H6BrClO3 B15323006 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B15323006
M. Wt: 277.50 g/mol
InChI Key: YMDPTBVQVQCZTO-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a ketone and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-4-chlorophenol with a suitable acylating agent under controlled conditions . The reaction is often carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the oxopropanoic acid moiety allows the compound to form specific interactions with these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is unique due to the specific combination of functional groups and halogen atoms, which confer distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrClO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

YMDPTBVQVQCZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(=O)C(=O)O

Origin of Product

United States

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